molecular formula C11H14ClNO3 B6184346 tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 2680541-94-8

tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B6184346
CAS No.: 2680541-94-8
M. Wt: 243.7
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of 6-chloro-2-oxo-1,2-dihydropyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)propanoate
  • Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)butanoate
  • Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)pentanoate

Uniqueness

Tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific structural features, such as the presence of the tert-butyl ester group and the chloro substituent on the pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

2680541-94-8

Molecular Formula

C11H14ClNO3

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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